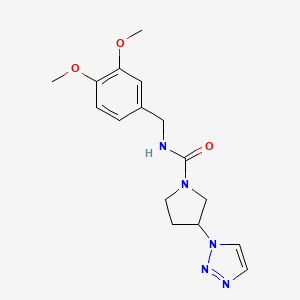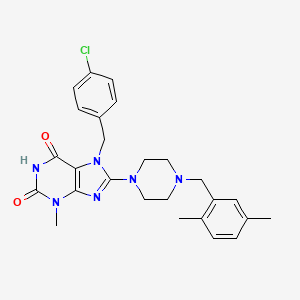
3-(2-Chloroacetamido)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3-(2-Chloroacetamido)benzoic acid involves the reaction of chloroacetyl chloride with m-amino benzoic acid . Another study reported the synthesis of a product by refluxing the intermediate with benzoil along with tetrahydrofuran and hydrochloric acid for about 4 to 6 hours at 600 degrees, then it was neutralized by the addition of alkali NaOH solution .Molecular Structure Analysis
The molecular weight of 3-(2-Chloroacetamido)benzoic acid is 213.62 . The InChI code is 1S/C9H8ClNO3/c10-5-8(12)11-7-3-1-2-6(4-7)9(13)14/h1-4H,5H2,(H,11,12)(H,13,14) . The compound contains a total of 22 bonds; 14 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 secondary amide (aliphatic), and 1 hydroxyl group .Physical And Chemical Properties Analysis
3-(2-Chloroacetamido)benzoic acid is a solid at room temperature . It has high lipophilic properties (log P = 3.73) and a longer elimination time, indicating that this compound is extensively distributed in the deep and very deep tissues during absorption .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
“3-(2-Chloroacetamido)benzoic acid” is a key intermediate in the synthesis of various chemical compounds . It’s used in the production of other chemicals, contributing to the development of new materials and products.
Antimicrobial Applications
This compound has been used in the design and synthesis of novel substituted benzamides, which have shown significant antibacterial activity against Gram-positive (S. aureus), Gram-negative (S. typhi, K. pneumoniae) bacterial strains . It’s a promising avenue for the development of new antimicrobial agents.
Antifungal Applications
In addition to its antibacterial properties, “3-(2-Chloroacetamido)benzoic acid” also exhibits potent antifungal activity. It has been found to be effective against fungal strains such as A. niger and C. albicans .
Anticancer Applications
The compound has shown potential in cancer treatment. In vitro anticancer evaluation revealed that certain derivatives of this compound were potent against the human colorectal carcinoma cell line (HCT116) . This suggests its potential use in the development of new anticancer drugs.
Drug Design and Development
“3-(2-Chloroacetamido)benzoic acid” serves as a crucial building block in the design and synthesis of new therapeutic agents . Its unique chemical structure allows for the creation of a wide range of derivatives, expanding the possibilities for drug development.
Biochemical Research
This compound is used in biochemical research due to its reactivity and versatility . It can be used to study various biological processes, contributing to our understanding of life at the molecular level.
Safety and Hazards
The safety data sheet indicates that 3-(2-Chloroacetamido)benzoic acid may cause skin irritation, serious eye damage, and damage to organs through prolonged or repeated exposure if inhaled . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .
Wirkmechanismus
Target of Action
The primary target of 3-(2-Chloroacetamido)benzoic acid is the sodium ion (Na+) channels on nerve membranes . These channels play a crucial role in the generation and conduction of nerve impulses, particularly in the context of pain sensation .
Mode of Action
3-(2-Chloroacetamido)benzoic acid interacts with its target by binding to specific sites on the sodium ion channels . This binding affects the membrane potential by reducing the passage of Na+ through these channels . As a result, the generation and conduction of nerve impulses are blocked, leading to a temporary relief of pain .
Biochemical Pathways
The compound’s action primarily affects the neural signaling pathways . By blocking the sodium ion channels, it disrupts the normal flow of ions across the nerve cell membranes. This disruption prevents the propagation of electrical signals along the nerves, thereby inhibiting the sensation of pain .
Result of Action
The primary molecular effect of 3-(2-Chloroacetamido)benzoic acid is the reduction of sodium ion passage through sodium ion channels . On a cellular level, this results in the blockage of nerve impulse generation and conduction , leading to a temporary loss of sensation, particularly pain .
Eigenschaften
IUPAC Name |
3-[(2-chloroacetyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3/c10-5-8(12)11-7-3-1-2-6(4-7)9(13)14/h1-4H,5H2,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZHNOUYXZRNPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CCl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{4-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B2955099.png)
![2-(cyanomethyl)-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2955101.png)





![(1R,5S)-3-(2-hydroxy-3-(piperidin-1-yl)propyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione hydrochloride](/img/structure/B2955109.png)

![5-[4-(Prop-2-en-1-yloxy)phenyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2955117.png)

![N~2~-(furan-2-ylmethyl)-N-[3-(trifluoromethyl)phenyl]-alpha-asparagine](/img/structure/B2955119.png)

